molecular formula C13H24O4 B14709891 2-[(Acetyloxy)methyl]-2-ethylhexyl acetate CAS No. 22876-39-7

2-[(Acetyloxy)methyl]-2-ethylhexyl acetate

Cat. No.: B14709891
CAS No.: 22876-39-7
M. Wt: 244.33 g/mol
InChI Key: IMLLXJLPENSGTR-UHFFFAOYSA-N
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Description

2-[(Acetyloxy)methyl]-2-ethylhexyl acetate is an organic compound with the molecular formula C12H22O4. It is a colorless to pale yellow liquid that is used in various chemical and industrial applications. The compound is characterized by the presence of an acetyloxy group, which is an ester functional group derived from acetic acid.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Acetyloxy)methyl]-2-ethylhexyl acetate typically involves the esterification of 2-ethylhexanol with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of advanced catalysts and optimized reaction parameters further enhances the efficiency of the industrial production process.

Chemical Reactions Analysis

Types of Reactions

2-[(Acetyloxy)methyl]-2-ethylhexyl acetate undergoes various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed in the presence of aqueous acid or base to yield 2-ethylhexanol and acetic acid.

    Transesterification: The compound can participate in transesterification reactions with other alcohols to form different esters.

    Oxidation: Under oxidative conditions, the compound can be converted to corresponding carboxylic acids.

Common Reagents and Conditions

    Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.

    Transesterification: Methanol or ethanol in the presence of a catalyst such as sodium methoxide.

    Oxidation: Potassium permanganate or chromium trioxide.

Major Products

    Hydrolysis: 2-Ethylhexanol and acetic acid.

    Transesterification: Various esters depending on the alcohol used.

    Oxidation: Corresponding carboxylic acids.

Scientific Research Applications

2-[(Acetyloxy)methyl]-2-ethylhexyl acetate has several applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a solvent for various chemical reactions.

    Biology: Employed in the preparation of biologically active compounds and as a component in biochemical assays.

    Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical intermediates.

    Industry: Utilized in the production of fragrances, flavors, and plasticizers.

Mechanism of Action

The mechanism of action of 2-[(Acetyloxy)methyl]-2-ethylhexyl acetate involves its interaction with various molecular targets and pathways. The acetyloxy group can undergo hydrolysis to release acetic acid, which can then participate in metabolic pathways. The compound’s ester functionality allows it to act as a prodrug, releasing active metabolites upon enzymatic cleavage.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(Acetyloxy)methyl]-2-ethylhexyl acetate
  • 2-[(Acetyloxy)methyl]-2-ethylhexyl butyrate
  • 2-[(Acetyloxy)methyl]-2-ethylhexyl propionate

Uniqueness

This compound is unique due to its specific ester structure, which imparts distinct physical and chemical properties. Compared to similar compounds, it offers a balance of hydrophobicity and reactivity, making it suitable for a wide range of applications in different fields.

Properties

CAS No.

22876-39-7

Molecular Formula

C13H24O4

Molecular Weight

244.33 g/mol

IUPAC Name

[2-(acetyloxymethyl)-2-ethylhexyl] acetate

InChI

InChI=1S/C13H24O4/c1-5-7-8-13(6-2,9-16-11(3)14)10-17-12(4)15/h5-10H2,1-4H3

InChI Key

IMLLXJLPENSGTR-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)(COC(=O)C)COC(=O)C

Origin of Product

United States

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